(2-Methyl-1H-benzimidazol-5-YL)acetic acid

Description

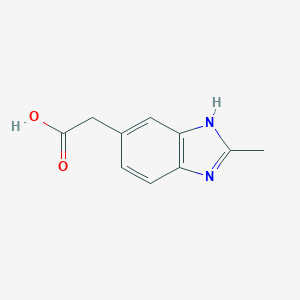

Structure

2D Structure

Properties

IUPAC Name |

2-(2-methyl-3H-benzimidazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-11-8-3-2-7(5-10(13)14)4-9(8)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFTOKXRMVWZJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388836 | |

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114402-92-5 | |

| Record name | (2-Methyl-1H-benzimidazol-6-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-1H-benzimidazol-5-YL)acetic acid typically involves the condensation of o-phenylenediamine with acetic acid derivatives under acidic or basic conditions . One common method includes the reaction of 2-methylbenzimidazole with bromoacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-1H-benzimidazol-5-YL)acetic acid undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(2-Methyl-1H-benzimidazol-5-YL)acetic acid serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including condensation and alkylation, leading to the development of substituted benzimidazole derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Condensation | Combines with aldehydes or ketones | Substituted benzimidazole derivatives |

| Alkylation | Reacts with alkyl halides in the presence of a base | Alkylated benzimidazole derivatives |

| Esterification | Forms esters with alcohols | Benzimidazole esters |

Biological Applications

Pharmacological Properties

The compound has been investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Research indicates that derivatives of this compound exhibit significant biological activity against various pathogens and cancer cell lines.

Antimicrobial Activity

Studies have demonstrated the compound's efficacy against a range of microorganisms. For instance, it has shown promising results in inhibiting bacterial growth and may possess antifungal properties .

Table 2: Antimicrobial Efficacy of Derivatives

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Substituted analogue A | Staphylococcus aureus | 16 µg/mL |

| Substituted analogue B | Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been explored for its anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines, including those derived from breast and liver cancers .

Table 3: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 10.5 |

| Substituted analogue C | HepG2 (liver cancer) | 15.3 |

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of various drugs. Its derivatives are being developed as potential treatments for infections and inflammatory diseases due to their biological activities .

Case Studies

Case Study 1: Antiviral Properties

A study conducted by Vitale et al. demonstrated that certain benzimidazole derivatives exhibited antiviral activity against Bovine Viral Diarrhea Virus (BVDV). Among these, a derivative of this compound showed an effective EC50 value of 1.11 mM, indicating its potential as an antiviral agent .

Case Study 2: Anti-inflammatory Effects

Research by Moneer et al. highlighted the anti-inflammatory effects of a series of benzimidazole derivatives, including those derived from this compound. The compounds showed significant inhibition of cyclooxygenase enzymes, which are key targets in inflammation pathways .

Mechanism of Action

The mechanism of action of (2-Methyl-1H-benzimidazol-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- (2-Methyl-1H-benzimidazol-5-yl)acetic Acid : Combines a benzimidazole core (aromatic stability, hydrogen-bonding capacity) with a carboxylic acid group. The methyl substituent may sterically hinder interactions or modulate electronic effects.

- 2-(1-Methyl-1H-imidazol-5-yl)acetic Acid (): Smaller imidazole ring (C₃H₄N₂) instead of benzimidazole. Molecular weight = 140.14 g/mol.

- (2-Amino-thiazol-5-yl)-acetic Acid Methyl Ester (): Thiazole ring (S and N atoms) with an ester group. Higher lipophilicity than carboxylic acid derivatives, affecting bioavailability.

- Tetrazole Derivatives () : High nitrogen content (e.g., 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid). Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids.

Physical Properties

Key data from structurally related compounds (Table 1):

*Estimated molecular weight based on benzimidazole core (C₇H₆N₂) + acetic acid (C₂H₄O₂) and methyl group.

Observations :

Biological Activity

(2-Methyl-1H-benzimidazol-5-YL)acetic acid is a benzimidazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C₁₂H₁₄N₂O₂

- Molecular Weight: 218.25 g/mol

- Structure: The compound features a benzimidazole ring with a methyl group at the 2-position and an acetic acid moiety at the 5-position, which is critical for its biological activity .

Synthesis

The synthesis of this compound typically involves the reaction of 2-methylbenzimidazole with acetic anhydride or acetic acid under controlled conditions. Various synthetic pathways have been explored to enhance yield and purity, often incorporating different substituents to study their effects on biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its efficacy against various pathogens:

- Bacterial Activity: The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its structure allows it to disrupt bacterial cell wall synthesis and function, making it a candidate for further development as an antibacterial agent .

- Fungal Activity: It has also demonstrated antifungal properties against species like Candida albicans and molds such as Aspergillus niger, suggesting potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

- Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. It activates p53 signaling pathways, which are crucial for cell cycle regulation and apoptosis induction .

- Cell Lines Tested: Studies have demonstrated cytotoxic effects on melanoma cells (A375) and breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for therapeutic applications .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial properties of various benzimidazole derivatives, this compound was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a series of derivatives to establish structure-activity relationships, revealing that modifications at specific positions on the benzimidazole ring significantly impacted antibacterial potency .

Study 2: Anticancer Activity

A separate investigation into the anticancer effects highlighted that treatment with this compound resulted in substantial apoptosis in breast cancer cell lines. The study employed flow cytometry and caspase assays to quantify apoptotic cells, demonstrating that the compound effectively triggers programmed cell death mechanisms in malignant cells .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound interacts with various enzymes involved in cellular metabolism and signaling pathways, leading to altered cellular functions.

- DNA Interaction: It binds to DNA, causing strand breaks that contribute to its anticancer effects by disrupting replication processes.

Q & A

Q. What are the established synthetic routes for (2-Methyl-1H-benzimidazol-5-YL)acetic acid?

The compound is typically synthesized via condensation reactions involving substituted benzimidazole precursors and acetic acid derivatives. For example, intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide can be prepared through solvent-free reductive amination or refluxing with hydrazine hydrate, followed by purification using thin-layer chromatography (TLC) to monitor reaction progress . Optimizing reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize byproducts.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC for quantitative analysis, TLC for rapid screening, and melting point determination. Structural confirmation relies on -NMR and -NMR to identify proton and carbon environments, while IR spectroscopy verifies functional groups (e.g., carboxylic acid C=O stretches near 1700 cm). Mass spectrometry (MS) provides molecular weight confirmation .

Q. What analytical techniques are recommended for characterizing hydrogen bonding interactions in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving hydrogen bonding patterns. Graph set analysis, as described by Bernstein et al., can classify motifs (e.g., chains, rings) to understand intermolecular interactions. Fourier-transform infrared (FTIR) spectroscopy also identifies O–H and N–H stretching frequencies indicative of hydrogen bonds .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of this compound?

DFT calculations, such as those using the B3LYP functional, model molecular orbitals, electrostatic potentials, and charge distribution. These studies help predict reactivity sites (e.g., nucleophilic/electrophilic regions) and electronic transitions. Validation against experimental UV-Vis spectra ensures accuracy. Basis sets like 6-311++G(d,p) are recommended for higher precision .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Cross-validation using complementary techniques is essential. For instance, discrepancies between NMR and MS data may arise from impurities or tautomerism. Recrystallization (e.g., using ethanol/water mixtures) improves purity, while variable-temperature NMR or X-ray crystallography clarifies dynamic processes. Comparative analysis with structurally similar compounds (e.g., 5-methoxy-2-(triazol-2-yl)benzoic acid) provides additional insights .

Q. How do hydrogen bonding networks influence the crystal packing and stability of this compound?

SC-XRD reveals that carboxylic acid groups often form dimeric motifs via O–H···O bonds, while benzimidazole N–H groups participate in N–H···N or N–H···O interactions. These networks stabilize the lattice and affect physicochemical properties (e.g., solubility, melting point). Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) correlate packing efficiency with thermal stability .

Q. What are best practices for refining the crystal structure of this compound using SHELX software?

SHELXL is preferred for small-molecule refinement. Key steps include:

- Initial structure solution via direct methods (SHELXS).

- Full-matrix least-squares refinement with anisotropic displacement parameters.

- Validation of hydrogen atom positions using riding models or difference Fourier maps.

- Final checks with R-factor convergence (<5%) and analysis of residual electron density .

Methodological Considerations

- Synthesis Optimization : Reflux conditions (e.g., 4 hours in ethanol for hydrazide formation) and solvent selection (e.g., chloroform/methanol for TLC) are critical for yield .

- Crystallography : Slow evaporation from DMSO/water mixtures often yields high-quality crystals suitable for SC-XRD .

- Computational Modeling : Hybrid functionals (e.g., B3LYP) with dispersion corrections improve accuracy for non-covalent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.